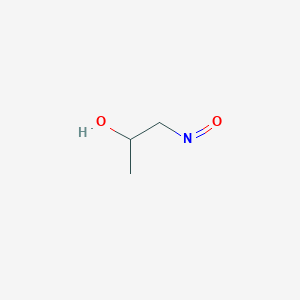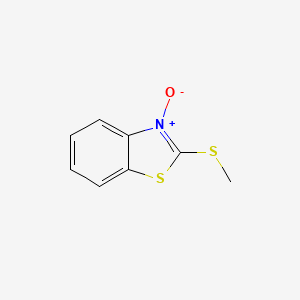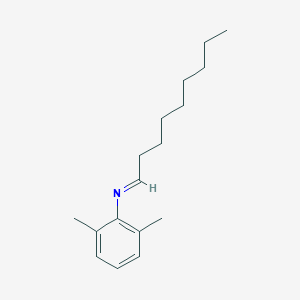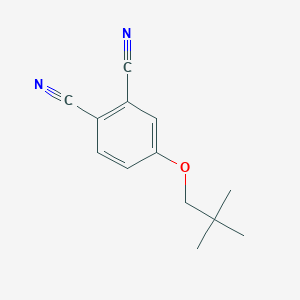
4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes a benzene ring substituted with a 2,2-dimethylpropoxy group and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile typically involves electrophilic aromatic substitution reactions. One common method starts with 4,5-diiodobenzene-1,2-dicarbonitrile, which can be prepared from commercially available phthalimide . The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dicarbonitrile: Lacks the 2,2-dimethylpropoxy group, making it less sterically hindered.
4,5-Diiodobenzene-1,2-dicarbonitrile: Contains iodine substituents instead of the 2,2-dimethylpropoxy group.
1,2-Dicyanobenzene: A simpler structure with only two cyano groups attached to the benzene ring.
Uniqueness
4-(2,2-Dimethylpropoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the 2,2-dimethylpropoxy group, which introduces steric hindrance and can affect the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
CAS No. |
93672-98-1 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-13(2,3)9-16-12-5-4-10(7-14)11(6-12)8-15/h4-6H,9H2,1-3H3 |
InChI Key |
IPSZKFFEYSLJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


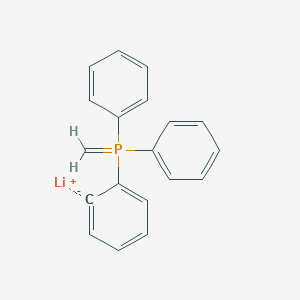
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)

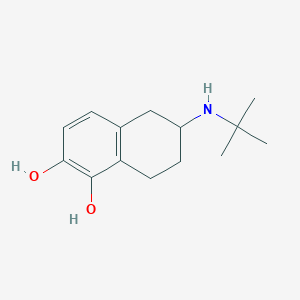
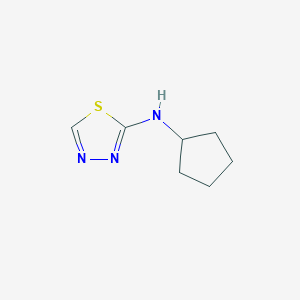
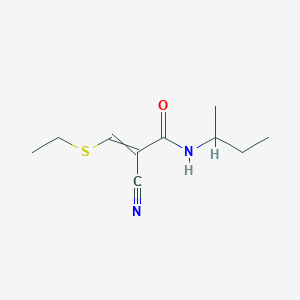
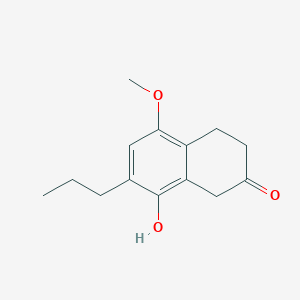
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
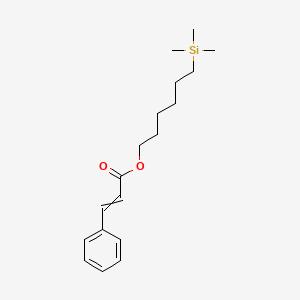
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)

